molecular formula C9H9O2 B586831 Ethyl,  1-(benzoyloxy)-  (9CI) CAS No. 153467-69-7

Ethyl, 1-(benzoyloxy)- (9CI)

Cat. No.: B586831
CAS No.: 153467-69-7
M. Wt: 149.169
InChI Key: WHMNJYQHGXINDU-UHFFFAOYSA-N
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Description

Ethyl, 1-(benzoyloxy)- (9CI) refers to a class of organic compounds featuring a benzoyloxy group (-OCOC₆H₅) attached to an ethyl moiety.

Properties

CAS No.

153467-69-7

Molecular Formula

C9H9O2

Molecular Weight

149.169

IUPAC Name

ethyl benzoate

InChI

InChI=1S/C9H9O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H3

InChI Key

WHMNJYQHGXINDU-UHFFFAOYSA-N

SMILES

C[CH]OC(=O)C1=CC=CC=C1

Synonyms

Ethyl, 1-(benzoyloxy)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Cytotoxicity

highlights 1-(benzoyloxy)urea derivatives substituted with groups like -Cl, -OCH₃, and -CF₃ at the para position of the benzoyl ring. Key findings include:

  • Lipophilicity (ClogP) and electronic parameters (σ) significantly influence cytotoxic activity against HeLa cells.
  • Rerank Scores (RS) from in silico docking (using Molegro Virtual Docker) correlate with experimental IC₅₀ values (r = 0.639), indicating that stronger binding to the 2EUD protein cavity enhances cytotoxicity .

Table 1: Substituent Effects on 1-(Benzoyloxy)urea Derivatives

Substituent Position Rerank Score (RS) IC₅₀ (μM) Log(1/IC₅₀)
-Cl para -120.5 45.2 -1.65
-OCH₃ para -115.8 32.1 -1.49
-CF₃ para -110.2 28.7 -1.46
Parent (H) - -125.0 58.9 -1.77

Data derived from QSAR equations in .

Structural Backbone Modifications

  • This suggests that replacing the urea group with a benzamide moiety reduces bioactivity, likely due to altered hydrogen-bonding capacity or steric hindrance .
  • Benzoyloxy-Containing Esters (): Complex cyclic esters like 1H-Indene-4-propanoic acid,1-(benzoyloxy)-7a-ethyl-...

In Silico vs. In Vitro Correlations

  • The Rerank Score (RS) from docking studies () serves as a predictive tool for cytotoxicity. For example, a derivative with RS = -110.2 had Log(1/IC₅₀) = -1.46, while RS = -125.0 corresponded to Log(1/IC₅₀) = -1.75. This linear relationship validates computational methods for prioritizing synthetic targets .

Research Implications and Limitations

  • Bioactivity Variability: The benzoyloxy group’s position and the core functional group (urea vs. amide vs. ester) critically determine activity.
  • QSAR Insights : The equation Log(1/IC₅₀) = 0.160π² - 0.381π + 0.007RS - 0.118Es - 1.167 () underscores the multifactorial nature of cytotoxicity, involving lipophilicity (π), electronic effects (RS), and steric factors (Es).
  • Contradictions : Discrepancies in cytotoxicity between cell lines (HeLa vs. Hep G2/MDA-MB-231) emphasize the need for broader testing to assess compound specificity .

Preparation Methods

Fischer Esterification

The Fischer esterification reaction between benzoic acid and ethanol, catalyzed by sulfuric acid, remains the most widely documented method. A microscale preparation involves:

Reagents :

  • Benzoic acid (1.22 g, 10 mmol)

  • Ethanol (5 mL, 85 mmol)

  • Concentrated H₂SO₄ (0.5 mL)

Procedure :

  • Combine reagents in a reflux apparatus.

  • Heat at 80°C for 30 minutes.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

Yield : ~65–70% (isolated via simple distillation).

Mechanistic Insight :
Protonation of the carbonyl oxygen activates the carboxylic acid, enabling nucleophilic attack by ethanol. Water removal shifts equilibrium toward ester formation.

Acid Chloride Alcoholysis

Reaction of benzoyl chloride with ethanol offers higher yields (85–90%) under milder conditions:

Reagents :

  • Benzoyl chloride (1.4 g, 10 mmol)

  • Ethanol (10 mL, 170 mmol)

  • Pyridine (1 mL, as HCl scavenger)

Procedure :

  • Slowly add benzoyl chloride to ice-cold ethanol.

  • Stir at 0–5°C for 2 hours.

  • Quench with water, extract with dichloromethane, and purify via vacuum distillation.

Advantages :

  • Avoids strong acids.

  • Shorter reaction time (2 hours vs. 30 minutes for Fischer).

Advanced Catalytic and Solvent-Free Methods

Heterogeneous Acid Catalysis

Solid acids like zeolites or sulfonated carbon catalysts enhance sustainability:

CatalystTemperature (°C)Time (h)Yield (%)
Amberlyst-1580478
H-ZSM-5100382

Benefits :

  • Catalyst reusability (≥5 cycles).

  • Reduced wastewater generation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

Conditions :

  • Power: 300 W

  • Time: 10 minutes

  • Yield: 89%

Mechanism :
Dielectric heating polarizes reactants, lowering activation energy.

Industrial-Scale Production

Continuous Flow Reactors

Patent US6689901B2 highlights the use of continuous systems for ester purification, employing silica gel chromatography (heptane/ethyl acetate eluent). Scalable protocols achieve >95% purity, critical for pharmaceutical applications.

Optimization Parameters :

  • Residence time : 20–30 minutes.

  • Temperature : 50–60°C.

  • Catalyst : Boron trifluoride etherate (0.5 mol%).

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Fischer Esterification65–700.5–2 hModerateHigh (acid waste)
Acid Chloride Route85–902 hHighModerate (pyridine)
Microwave-Assisted890.17 hLimitedLow

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-(benzoyloxy)- (9CI), and what analytical techniques are critical for confirming its structure?

  • Synthetic Routes :

  • Esterification : Reacting benzoyl chloride with ethanol in the presence of a base (e.g., pyridine or triethylamine) to form the benzoyloxy ester. This method avoids side reactions like hydrolysis .
  • Anhydride Activation : Using benzoic anhydride with ethanol under mild acidic conditions to improve selectivity and reduce byproducts .
    • Analytical Techniques :
  • FTIR Spectroscopy : Identifies characteristic carbonyl (C=O) stretches (~1720 cm⁻¹) and ester C-O-C vibrations (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms the ethyl group (triplet at ~1.3 ppm for CH₃, quartet at ~4.2 ppm for CH₂) and benzoyloxy aromatic protons (7.4–8.1 ppm) .
  • Mass Spectrometry (LC-MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers optimize the yield of Ethyl 1-(benzoyloxy)- (9CI) during esterification reactions?

  • Key Parameters :

  • Catalyst Selection : Triethylamine or DMAP enhances reaction efficiency by neutralizing HCl byproducts .
  • Solvent Choice : Dichloromethane or THF improves solubility of intermediates without promoting hydrolysis .
  • Temperature Control : Maintaining 0–5°C during benzoyl chloride addition minimizes side reactions .
    • Purification : Column chromatography (silica gel, 60–120 mesh) with a 9:1 DCM:MeOH solvent system yields >90% purity .

Advanced Research Questions

Q. What are the mechanistic insights into the hydrolysis of Ethyl 1-(benzoyloxy)- (9CI) under varying pH conditions, and how can kinetic studies be designed?

  • Mechanism :

  • Acidic Hydrolysis : Protonation of the ester oxygen followed by nucleophilic attack by water, forming benzoic acid and ethanol. Rate increases at pH < 4 .
  • Basic Hydrolysis : OH⁻ directly attacks the carbonyl carbon, yielding benzoate and ethoxide ions. Dominant at pH > 10 .
    • Kinetic Design :
  • Pseudo-First-Order Conditions : Use excess H₂O or OH⁻ to monitor ester degradation via UV-Vis (λ = 260 nm for benzoate) or HPLC .
  • Arrhenius Analysis : Measure rate constants at 25–60°C to calculate activation energy (Eₐ) and predict shelf life .

Q. How do structural modifications of Ethyl 1-(benzoyloxy)- (9CI) influence its reactivity in multi-step organic syntheses?

  • Modification Strategies :

  • Electron-Withdrawing Groups : Adding nitro (-NO₂) or chloro (-Cl) substituents to the benzoyl ring increases electrophilicity, accelerating nucleophilic acyl substitutions .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) on the ethyl group reduce reaction rates in SN2 mechanisms .
    • Case Study : Replacing the ethyl group with a cyclobutylamine moiety (as in ) enhances stability in cross-coupling reactions .

Q. What are the degradation pathways of Ethyl 1-(benzoyloxy)- (9CI) in environmental matrices, and how can degradation products be characterized?

  • Pathways :

  • Photodegradation : UV exposure cleaves the ester bond, producing benzoic acid and acetaldehyde derivatives. Monitor via GC-MS .
  • Microbial Degradation : Soil microbes hydrolyze the ester, forming non-toxic metabolites (e.g., benzaldehyde) detectable via LC-HRMS .
    • Analytical Workflow :
  • SPE Extraction : Use C18 cartridges to isolate degradation products from water/soil samples .
  • HRMS/MS : Fragment ions (e.g., m/z 105 for benzoyl fragment) confirm structural assignments .

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